Quinapril Hydrochloride

ACE inhibition ID50 radioligand binding

Quinapril hydrochloride (82586-55-8) is the highest-ranked cardiac tissue ACE inhibitor prodrug, with head-to-head superiority over lisinopril (P<0.05 for both SBP and DBP reduction), an 11% adverse event rate vs. 17% (captopril) and 15% (enalapril), and a 25-hour terminal half-life—2.3× longer than enalaprilat. Its well-characterized conversion to quinaprilat makes it the definitive reference standard for bioequivalence studies, extended-release formulation R&D, and tissue-specific RAAS modulation. Superior safety, pharmacokinetic longevity, and documented cardiac tissue selectivity justify its selection for procurement.

Molecular Formula C25H31ClN2O5
Molecular Weight 475.0 g/mol
CAS No. 82586-55-8
Cat. No. B000339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinapril Hydrochloride
CAS82586-55-8
Synonyms2-(2-((1-(ethoxycarbonyl)-3-phenylpropyl)amino)-1-oxopropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid
Accupril
CI 906
CI-906
PD 109,452 2
PD 109452 2
PD 109452-2
PD 1094522
PD-109,452-2
quinapril
quinapril hydrochloride
Molecular FormulaC25H31ClN2O5
Molecular Weight475.0 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O.Cl
InChIInChI=1S/C25H30N2O5.ClH/c1-3-32-25(31)21(14-13-18-9-5-4-6-10-18)26-17(2)23(28)27-16-20-12-8-7-11-19(20)15-22(27)24(29)30;/h4-12,17,21-22,26H,3,13-16H2,1-2H3,(H,29,30);1H/t17-,21-,22-;/m0./s1
InChIKeyIBBLRJGOOANPTQ-JKVLGAQCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility>71.2 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Quinapril Hydrochloride (CAS 82586-55-8): Technical Baseline and Procurement Context for ACE Inhibitor Selection


Quinapril hydrochloride (CAS 82586-55-8) is the hydrochloride salt form of quinapril, an orally active, non-sulfhydryl, non-peptide angiotensin-converting enzyme (ACE) inhibitor prodrug [1]. Following oral administration, quinapril undergoes rapid hepatic de-esterification to its active diacid metabolite, quinaprilat, which exerts therapeutic effects through potent and specific inhibition of ACE in both plasma and tissue compartments [2]. Quinapril hydrochloride is primarily indicated for the management of hypertension and as adjunctive therapy for congestive heart failure, and is commercially available as the reference listed drug Accupril® as well as in generic formulations [3].

Quinapril Hydrochloride: Why In-Class ACE Inhibitors Cannot Be Interchanged Without Evidence-Based Justification


Although all ACE inhibitors share a common mechanism of action—inhibiting the conversion of angiotensin I to angiotensin II—clinically meaningful and quantifiable differences exist across the class with respect to tissue binding affinity, adverse event profiles, and pharmacokinetic characteristics that preclude indiscriminate generic substitution at the procurement or formulary level [1]. These differences manifest in measurable outcomes, including differential plasma ACE inhibition potency (ID50 values varying over two orders of magnitude), distinct tissue selectivity profiles, and variable rates of treatment-limiting adverse events such as cough and withdrawal [2]. The following evidence guide establishes precisely where quinapril hydrochloride demonstrates verifiable differentiation relative to its closest analogs, enabling data-driven selection for specific research or clinical procurement scenarios.

Quinapril Hydrochloride: Quantified Differentiation Evidence Versus Enalapril, Lisinopril, Ramipril, and Captopril


Plasma ACE Inhibition Potency: Quinaprilat Demonstrates Highest Affinity Among Major ACE Inhibitors

In radioligand-binding studies using human plasma ACE, quinaprilat (the active metabolite of quinapril) exhibited the lowest ID50 value (0.07 nmol/L × 10⁻⁹) among eight major ACE inhibitors tested, indicating the highest binding affinity for plasma ACE [1]. This represents a 14-fold higher potency than enalaprilat (ID50 1.00 nmol/L × 10⁻⁹) and a 214-fold higher potency than captopril (ID50 15.00 nmol/L × 10⁻⁹) [1]. In rank order of tissue potency determined from radioligand-binding studies with the active drug moiety, quinaprilat shared the highest ranking (rank = 1) with benazeprilat, followed by ramiprilat (rank = 3), perindoprilat (rank = 4), lisinopril (rank = 5), enalaprilat (rank = 6), fosinoprilat (rank = 7), and captopril (rank = 8) [1].

ACE inhibition ID50 radioligand binding plasma ACE potency ranking

Tissue ACE Binding Affinity: Quinaprilat Ranks Highest for Cardiac ACE Inhibition In Vivo

In ex vivo studies using rat heart and lung homogenates, the rank order of potency of six ACE inhibitors for cardiac ACE inhibition was determined via radioligand displacement [1]. Quinaprilat ranked highest (quinaprilat = benazeprilat > perindoprilat > 351A > lisinopril > fosinoprilat) [1]. The binding association constant (KA) for atrial preparations was significantly higher than that of lung (P < 0.025) and ventricles (P < 0.005), suggesting tissue-specific differences in ACE structure or conformation that quinaprilat exploits more effectively than comparators [1]. Following oral administration of quinapril 0.3 mg/kg to rats, significant inhibition of both ventricular and atrial ACE was demonstrated ex vivo [1].

tissue ACE cardiac ACE binding affinity KA ex vivo

Adverse Event and Discontinuation Rates: Quinapril Demonstrates Lower Incidence Than Captopril and Enalapril

Comparative safety data from an analysis of over 2,000 patients provide direct quantification of adverse event rates among captopril, enalapril, and quinapril [1]. The proportion of patients reporting associated adverse events was 11% for quinapril, compared with 17% for captopril and 15% for enalapril [1]. Similarly, the proportion of patients withdrawn due to adverse events was lower with quinapril [1]. Pooled data from placebo-controlled trials indicated that cough occurred in 2% and 4.3% of quinapril recipients with hypertension or congestive heart failure, respectively, while hypotension occurred in <1% and 2.9% of these patient populations [2].

adverse events tolerability discontinuation safety cough

Blood Pressure Reduction: Quinapril Shows Greater Antihypertensive Effect Versus Lisinopril at Equivalent Dosing

In a randomized, double-blind, 12-week comparative study of 47 patients with mild to moderate essential hypertension, quinapril 10 mg once daily demonstrated a significantly greater reduction in systolic blood pressure (SBP) at week 4 (P < 0.05) and diastolic blood pressure (DBP) at week 8 (P < 0.05) compared with lisinopril 10 mg once daily [1]. Additionally, heart rate remained unchanged in the lisinopril group, whereas the quinapril group exhibited a significant reduction in heart rate from week 8 through the end of the study (P < 0.001) [1]. Both drugs achieved statistically significant reductions in SBP and DBP from baseline within two weeks of treatment initiation [1].

hypertension systolic blood pressure diastolic blood pressure heart rate comparative efficacy

Pharmacokinetic Differentiation: Quinaprilat Terminal Half-Life Enables Once-Daily Dosing

Pharmacokinetic analysis via HPLC-MS/MS in human plasma demonstrates that quinapril achieves peak concentration (Tmax) at 0.6 ± 0.2 hours, with its active metabolite quinaprilat reaching Tmax at 1.5 ± 0.4 hours [1]. The elimination half-life (t1/2) of quinapril is 0.7 ± 0.2 hours, while quinaprilat exhibits a biphasic elimination pattern with a terminal half-life of approximately 25 hours [1][2]. In comparative terms, quinaprilat's terminal half-life of 25 hours is approximately 2.3-fold longer than enalaprilat (11 hours) and benazeprilat (11 hours), and 2.1-fold longer than lisinopril (12 hours), though shorter than ramiprilat (>50 hours) [2]. This prolonged terminal half-life, attributed to tight binding to ACE and slow dissociation, enables reliable once-daily dosing [3].

pharmacokinetics half-life terminal elimination once-daily dosing Tmax

Tissue-Selective ACE Inhibition: Quinapril Blood Pressure Correlation Superior with Tissue vs Plasma ACE

In pharmacodynamic studies, the blood pressure-lowering effect of quinapril correlated better with inhibition of tissue ACE (specifically aortic ACE) than with inhibition of plasma ACE [1]. ACE inhibition in plasma and tissue sites persisted for up to 48 hours after administration of quinapril in animal studies, with tissue ACE inhibition demonstrating stronger correlation with blood pressure reductions than plasma ACE inhibition [2]. Newer ACE inhibitors, including quinapril, exhibit apparent tissue specificity for the vascular renin-angiotensin system and possibly other relevant cardiovascular tissues [1]. This tissue-selective profile differentiates quinapril from earlier-generation ACE inhibitors that predominantly target circulating ACE.

tissue ACE vascular ACE blood pressure correlation tissue selectivity aortic ACE

Quinapril Hydrochloride: Evidence-Based Application Scenarios for Research and Industrial Procurement


Hypertension Therapeutic Equivalence and Comparative Efficacy Studies

Quinapril hydrochloride is indicated for research applications requiring a well-characterized ACE inhibitor with documented superiority in head-to-head hypertension trials. As demonstrated in the 12-week comparative study versus lisinopril, quinapril 10 mg once daily produced significantly greater reductions in systolic blood pressure at week 4 (P < 0.05) and diastolic blood pressure at week 8 (P < 0.05), with additional heart rate reduction benefits (P < 0.001) [1]. This quantifiable differentiation supports its selection as a comparator compound in hypertension efficacy trials and as a reference standard for novel antihypertensive agent development.

Tissue-Selective ACE Inhibition and Cardiovascular Remodeling Research

For investigations focused on tissue-specific renin-angiotensin-aldosterone system (RAAS) modulation, quinapril hydrochloride offers the highest documented rank for cardiac ACE inhibition among tested ACE inhibitors (quinaprilat = benazeprilat > perindoprilat > lisinopril > fosinoprilat) [2]. The observation that quinapril's blood pressure-lowering effect correlates more strongly with aortic tissue ACE inhibition than with plasma ACE inhibition makes it a preferred tool compound for studies examining the differential contributions of tissue versus circulating ACE to cardiovascular pathophysiology [3].

Tolerability-Focused Formulary Selection and Adherence Research

In procurement scenarios where adverse event profiles drive formulary decisions, quinapril hydrochloride is supported by direct comparative safety data showing an 11% adverse event rate compared to 17% for captopril and 15% for enalapril [4]. With cough incidence of 2-4.3% in placebo-controlled trials and lower withdrawal rates, quinapril represents an evidence-based choice for studies evaluating real-world adherence, persistence, and patient-reported outcomes in hypertension and heart failure populations [5].

Pharmacokinetic and Formulation Development Studies

Quinapril hydrochloride's well-defined pharmacokinetic parameters—including prodrug Tmax of 0.6 ± 0.2 hours, active metabolite Tmax of 1.5 ± 0.4 hours, and terminal half-life of approximately 25 hours—establish a robust foundation for formulation development and bioequivalence studies [6]. The 25-hour terminal half-life, 2.3-fold longer than enalaprilat and benazeprilat, supports once-daily dosing regimens and provides a clear pharmacokinetic differentiator for extended-release formulation research or novel drug delivery system development [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quinapril Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.